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Compound of Interest

Compound Name: 3-(4-Pyridyl)-D-alanine

Cat. No.: B031698 Get Quote

This guide provides an in-depth analysis of the spectroscopic data for the non-proteinogenic

amino acid 3-(4-Pyridyl)-D-alanine. Designed for researchers, scientists, and professionals in

drug development, this document synthesizes predictive data based on established principles

of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry

(MS). Each section details the theoretical underpinnings, experimental protocols, and expected

spectral features, ensuring a comprehensive understanding of the molecule's structural

properties.

Introduction
3-(4-Pyridyl)-D-alanine is a synthetic amino acid that has garnered interest in various fields,

including peptide synthesis and medicinal chemistry. Its unique structure, incorporating a

pyridyl ring, offers opportunities for novel molecular designs and applications.[1] Accurate

structural elucidation is paramount for its effective use, and spectroscopic techniques are the

cornerstone of this characterization. This guide will walk through the expected outcomes from

¹H NMR, ¹³C NMR, FTIR, and ESI-MS analyses, providing a robust framework for its

identification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. By observing the magnetic properties of atomic nuclei, we can deduce

the connectivity and chemical environment of each atom.
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¹H NMR Spectroscopy
Experimental Protocol: ¹H NMR of 3-(4-Pyridyl)-D-alanine

Sample Preparation: Dissolve approximately 5-10 mg of 3-(4-Pyridyl)-D-alanine in 0.6-0.7

mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄

(CD₃OD). D₂O is often preferred for amino acids to observe the exchange of labile protons.

Internal Standard: An internal standard is typically not required as modern spectrometers can

lock onto the solvent signal.[2]

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Acquisition Parameters:

Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.

Use a relaxation delay of at least 5 seconds to ensure quantitative integration, if required.

The spectral width should be set to cover the expected chemical shift range (typically 0-12

ppm).

Sample Preparation Data Acquisition Data Processing
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Transfer to
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400+ MHz NMR
Spectrometer

Set acquisition
parameters Acquire spectrum Fourier Transform,

Phase & Baseline Correction Analyze Spectrum
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Caption: Workflow for ¹H NMR analysis.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum of 3-(4-Pyridyl)-D-alanine in D₂O is summarized below.

Chemical shifts are influenced by the electronic environment; electronegative atoms and

aromatic rings typically deshield adjacent protons, shifting their signals downfield.[2][3]
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Proton

Assignment

Predicted

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Integration

H-α ~3.8 - 4.2 Triplet (t) ~6-7 1H

H-β ~3.1 - 3.4
Doublet of

doublets (dd)
~6-7, ~14-15 2H

Pyridyl H-2, H-6 ~8.5 - 8.7 Doublet (d) ~5-6 2H

Pyridyl H-3, H-5 ~7.3 - 7.5 Doublet (d) ~5-6 2H

Pyridyl Protons: The protons on the pyridine ring are expected to appear in the aromatic

region (7.0-9.0 ppm).[4][5] Due to the electron-withdrawing nature of the nitrogen atom, the

protons at the 2 and 6 positions (ortho to N) will be the most deshielded and appear furthest

downfield. The protons at the 3 and 5 positions (meta to N) will be more shielded and appear

further upfield.

Alanine Backbone Protons: The α-proton, being adjacent to the carboxylic acid and amino

groups, will be deshielded and is expected to appear as a triplet due to coupling with the two

β-protons. The β-protons are diastereotopic and will likely appear as a doublet of doublets,

coupling with the α-proton and with each other (geminal coupling). Their chemical shift is

influenced by the adjacent aromatic ring.[3]

¹³C NMR Spectroscopy
Experimental Protocol: ¹³C NMR of 3-(4-Pyridyl)-D-alanine

The sample preparation and instrumentation are similar to that for ¹H NMR. However, due to

the lower natural abundance of ¹³C, more scans are typically required.

Sample Preparation: A slightly more concentrated sample (15-20 mg in 0.6-0.7 mL of D₂O) is

beneficial.

Acquisition Parameters:

A proton-decoupled pulse sequence is standard.
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The number of scans will be significantly higher (e.g., 1024 or more) to achieve adequate

signal-to-noise.

The spectral width will cover the typical range for organic molecules (~0-200 ppm).

Predicted ¹³C NMR Spectrum and Interpretation

The predicted ¹³C NMR spectrum is tabulated below. The chemical shifts are based on known

values for pyridine and alanine derivatives.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C=O (Carboxyl) ~175 - 180

Pyridyl C-4 ~148 - 152

Pyridyl C-2, C-6 ~149 - 151

Pyridyl C-3, C-5 ~123 - 126

C-α ~55 - 60

C-β ~35 - 40

Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and will

appear at the lowest field.

Pyridyl Carbons: The carbons of the pyridine ring will appear in the aromatic region. The

carbon attached to the nitrogen (C-2, C-6) and the carbon at the para position (C-4) will be

the most deshielded.[6]

Alanine Backbone Carbons: The α-carbon, attached to the nitrogen and carboxyl group, will

be more deshielded than the β-carbon.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FTIR of 3-(4-Pyridyl)-D-alanine
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Sample Preparation: For solid samples, the KBr pellet method is common.[9]

Grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and

pestle.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Sample Preparation (KBr Pellet) Data Acquisition Data Analysis

Grind 1-2 mg sample
with ~100 mg KBr

Press into a
transparent pellet

Record background
spectrum

Acquire sample
spectrum

Identify characteristic
absorption bands

Click to download full resolution via product page

Caption: Workflow for FTIR analysis using the KBr pellet method.

Predicted IR Spectrum and Interpretation

The IR spectrum of 3-(4-Pyridyl)-D-alanine will exhibit characteristic absorption bands

corresponding to its functional groups. In the solid state, amino acids exist as zwitterions.
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Vibrational Mode
Expected Frequency Range

(cm⁻¹)
Intensity

N-H stretch (from NH₃⁺) 3200 - 2800 Broad, Strong

C-H stretch (aromatic) 3100 - 3000 Medium

C-H stretch (aliphatic) 3000 - 2850 Medium

C=O stretch (asymmetric, from

COO⁻)
1600 - 1560 Strong

N-H bend (from NH₃⁺) 1600 - 1500 Medium

C=C, C=N ring stretch

(pyridine)
1600 - 1450 Medium-Strong

C=O stretch (symmetric, from

COO⁻)
~1400 Strong

N-H and O-H Region: A very broad and strong absorption in the 2800-3200 cm⁻¹ range is

characteristic of the stretching vibrations of the ammonium group (NH₃⁺) of the zwitterion,

overlapping with C-H stretching.[9][10]

Carbonyl Region: The asymmetric and symmetric stretching of the carboxylate group

(COO⁻) will give rise to two strong bands, typically around 1600-1560 cm⁻¹ and ~1400 cm⁻¹,

respectively.[9]

Aromatic Region: The C=C and C=N stretching vibrations of the pyridine ring will appear in

the 1600-1450 cm⁻¹ region.[11][12][13] The exact positions can provide information about

the substitution pattern.

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bands

corresponding to various bending and stretching vibrations, which are unique to the

molecule.

Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization
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technique well-suited for polar molecules like amino acids.

Experimental Protocol: ESI-MS of 3-(4-Pyridyl)-D-alanine

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable

solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The acid promotes

protonation.

Instrumentation: Infuse the sample solution into an ESI mass spectrometer.

Data Acquisition:

Acquire the spectrum in positive ion mode.

The mass range should be set to observe the expected molecular ion (e.g., m/z 50-500).

For fragmentation studies (MS/MS), the protonated molecular ion ([M+H]⁺) is selected and

subjected to collision-induced dissociation (CID).

Predicted Mass Spectrum and Fragmentation

The molecular weight of 3-(4-Pyridyl)-D-alanine (C₈H₁₀N₂O₂) is 166.18 g/mol .[14]

Full Scan MS: In positive ion ESI-MS, the primary ion observed will be the protonated

molecule, [M+H]⁺, at an m/z of 167.19.

MS/MS Fragmentation: The fragmentation of protonated amino acids typically involves

neutral losses from the amino and carboxyl groups.[15][16] For 3-(4-Pyridyl)-D-alanine, the

following fragmentation pathways are plausible:

Loss of H₂O and CO: A common fragmentation pathway for amino acids is the sequential

loss of water (18 Da) and carbon monoxide (28 Da) from the carboxyl group, leading to an

iminium ion.

[M+H]⁺ (m/z 167) → [M+H - H₂O]⁺ (m/z 149) → [M+H - H₂O - CO]⁺ (m/z 121)

Loss of NH₃: Loss of ammonia (17 Da) from the amino group is another possible

fragmentation.
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[M+H]⁺ (m/z 167) → [M+H - NH₃]⁺ (m/z 150)

Side Chain Fragmentation: Cleavage of the bond between the α and β carbons can lead

to fragments containing the pyridine ring. A prominent fragment would be the pyridylmethyl

cation at m/z 92.

Pathway 1 Pathway 2 Pathway 3

[M+H]⁺
m/z 167

[M+H - H₂O]⁺
m/z 149

- H₂O

[M+H - NH₃]⁺
m/z 150

- NH₃

Pyridylmethyl cation
m/z 92

Side chain cleavage

[M+H - H₂O - CO]⁺
m/z 121

- CO

Click to download full resolution via product page

Caption: Plausible ESI-MS/MS fragmentation pathways for protonated 3-(4-Pyridyl)-D-alanine.

Conclusion
This technical guide provides a comprehensive overview of the expected spectroscopic data

for 3-(4-Pyridyl)-D-alanine. While experimental data for this specific molecule is not readily

available in public databases, this guide, based on the well-established principles of NMR, IR,

and MS, and data from analogous structures, offers a robust predictive framework.

Researchers and scientists can utilize this information to guide their experimental work,

interpret their results, and ensure the structural integrity of this important synthetic amino acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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